molecular formula C16H22O B1350894 1-(1-Methylcyclohexyl)-3-phenylpropan-1-one CAS No. 634592-46-4

1-(1-Methylcyclohexyl)-3-phenylpropan-1-one

Cat. No.: B1350894
CAS No.: 634592-46-4
M. Wt: 230.34 g/mol
InChI Key: FPYDUHXKDNEALK-UHFFFAOYSA-N
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Description

1-(1-Methylcyclohexyl)-3-phenylpropan-1-one is an organic compound that features a cyclohexane ring with a methyl group and a phenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylcyclohexyl)-3-phenylpropan-1-one can be achieved through several methods. One common approach involves the alkylation of 1-methylcyclohexanol with phenylpropanone under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the dehydration of 1-methylcyclohexanol, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve the partial hydrogenation of toluene to methylcyclohexane over a ruthenium catalyst, followed by further functionalization to introduce the phenylpropanone group .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylcyclohexyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylpropanone moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and strong bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(1-Methylcyclohexyl)-3-phenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1-Methylcyclohexyl)-3-phenylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in oxidation reactions, the compound’s ketone group is converted to a carboxylic acid through the transfer of electrons and protons. In reduction reactions, the ketone group is reduced to an alcohol via the addition of hydrogen atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclohexane ring with a phenylpropanone moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(1-methylcyclohexyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-16(12-6-3-7-13-16)15(17)11-10-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYDUHXKDNEALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397564
Record name 1-(1-methylcyclohexyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634592-46-4
Record name 1-(1-methylcyclohexyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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